

Quantitative Analysis of Rhodium: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium

Cat. No.: B144600

[Get Quote](#)

Introduction

Rhodium, a rare and precious metal of the platinum group, plays a critical role in a diverse range of applications, from catalytic converters in the automotive industry to catalysts in the synthesis of pharmaceuticals and fine chemicals. Accurate and precise quantification of **rhodium** in various sample matrices is paramount for quality control, process optimization, and regulatory compliance. This document provides detailed application notes and protocols for the quantitative analysis of **rhodium** using modern analytical techniques. It is intended for researchers, scientists, and drug development professionals who require reliable methods for **rhodium** determination in their samples.

Key Analytical Techniques for Rhodium Quantification

Several instrumental techniques are well-suited for the quantitative analysis of **rhodium**, each offering distinct advantages in terms of sensitivity, matrix tolerance, and throughput. The most commonly employed methods include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectrometry (AAS).

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting and quantifying **rhodium** at ultra-trace levels (ng/L to µg/L).^{[1][2]} It is the

preferred method for samples with very low **rhodium** concentrations or when elemental isotopic information is required.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) offers a robust and versatile approach for the determination of **rhodium** at parts per million (ppm) to parts per billion (ppb) levels.[3][4] It is less susceptible to certain types of interferences compared to ICP-MS and is well-suited for a wide range of sample matrices, including catalysts and aqueous solutions.[5]

Atomic Absorption Spectrometry (AAS), particularly with a graphite furnace atomizer (GFAAS), provides a cost-effective and reliable method for quantifying **rhodium** in various samples.[6][7] Flame AAS can also be used for higher concentrations.[8]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of **rhodium** using ICP-MS, ICP-OES, and AAS. These values can vary depending on the specific instrument, sample matrix, and operating conditions.

Table 1: Performance Characteristics of ICP-MS for **Rhodium** Analysis

Parameter	Typical Value	Sample Matrix	Reference
Limit of Detection (LOD)	13 pg/L	Water	[2]
Limit of Quantification (LOQ)	0.074 ng/L	Water	[2]
Precision (RSD)	2.9%	Water	[2]
Recovery	95 - 105%	Geological Ores	[9]

Table 2: Performance Characteristics of ICP-OES for **Rhodium** Analysis

Parameter	Typical Value	Sample Matrix	Reference
Limit of Detection (LOD)	9 ng/mL	Digested Catalysts	[3]
Limit of Quantification (LOQ)	0.0408 mg/L	Aqueous	[4]
Precision (RSD)	< 5%	Various	[4]
Recovery	96.2 - 102.4%	Organic Waste	[3]

Table 3: Performance Characteristics of AAS for **Rhodium** Analysis

Parameter	Typical Value	Sample Matrix	Reference
Limit of Detection (LOD)	5 µg/L	Aqueous	
Optimum Concentration Range	20 - 400 µg/L	Aqueous	
Precision (RSD)	1.7%	Road Dust	[7]
Recovery	96.6 - 104.0%	Water	

Experimental Protocols

This section provides detailed protocols for sample preparation and analysis of **rhodium** using microwave digestion followed by ICP-MS or ICP-OES, and a protocol for GFAAS.

Protocol 1: Microwave-Assisted Acid Digestion of Solid Samples (e.g., Catalysts, Environmental Solids)

This protocol is a general guideline for the digestion of solid samples prior to analysis by ICP-MS or ICP-OES. The specific acid mixture and program may need to be optimized for different sample matrices.

Materials and Reagents:

- Nitric acid (HNO₃), trace metal grade
- Hydrochloric acid (HCl), trace metal grade
- Hydrofluoric acid (HF), trace metal grade (use with extreme caution and appropriate safety measures)
- Hydrogen peroxide (H₂O₂), 30%, trace metal grade
- **Rhodium** standard solutions (1000 mg/L)
- Deionized water (18.2 MΩ·cm)
- Microwave digestion vessels

Procedure:

- Sample Weighing: Accurately weigh approximately 0.1 - 0.5 g of the homogenized sample into a clean microwave digestion vessel.
- Acid Addition:
 - For catalysts on carbon support: Add 9 mL of aqua regia (3 mL HNO₃ + 6 mL HCl) to the vessel.[\[3\]](#)
 - For alumina-supported catalysts: A mixture of HNO₃, HCl, and HF may be required for complete digestion. A typical mixture is 5 mL HNO₃, 3 mL HCl, and 0.5 mL HF.
 - For environmental samples (dust, soil): A common mixture is 8 mL HNO₃ and 2 mL HCl.
- Pre-digestion: Allow the samples to pre-react in the vessels for at least 30 minutes in a fume hood before sealing.
- Microwave Digestion Program: Place the sealed vessels in the microwave digestion system and apply a suitable heating program. An example program is:
 - Ramp to 200°C over 15 minutes.

- Hold at 200°C for 20 minutes.[\[10\]](#)
- Cooling and Dilution: After the program is complete, allow the vessels to cool to room temperature. Carefully open the vessels in a fume hood.
- Final Solution Preparation: Quantitatively transfer the digested solution to a 50 mL volumetric flask. If HF was used, add 5 mL of a 4% boric acid solution to complex the excess HF. Dilute to the mark with deionized water. The sample is now ready for analysis by ICP-MS or ICP-OES.

Protocol 2: Quantitative Analysis of Rhodium by ICP-MS

Instrumentation and Parameters:

- ICP-MS instrument equipped with a standard sample introduction system (nebulizer, spray chamber).
- RF Power: 1550 W
- Plasma Gas Flow: 15 L/min
- Auxiliary Gas Flow: 0.9 L/min
- Nebulizer Gas Flow: 1.0 L/min
- Isotope Monitored: ^{103}Rh
- Internal Standard: Indium (^{115}In) or Bismuth (^{209}Bi)

Procedure:

- Instrument Calibration: Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/L) from a certified **rhodium** stock solution. The standards should be matrix-matched to the samples (i.e., contain the same acid concentration).
- Internal Standard Addition: Add the internal standard solution to all blanks, standards, and samples to a final concentration of, for example, 10 µg/L.

- Analysis: Aspirate the blank, calibration standards, and samples into the ICP-MS.
- Quantification: The concentration of **rhodium** in the samples is determined by the instrument software based on the calibration curve generated from the standards. The results from the digested solid samples should be corrected for the initial sample weight and dilution factor.

Protocol 3: Quantitative Analysis of Rhodium by ICP-OES

Instrumentation and Parameters:

- ICP-OES instrument with either an axial or radial plasma view. Axial view offers higher sensitivity.[\[5\]](#)
- RF Power: 1.2 - 1.5 kW
- Plasma Gas Flow: 12 - 15 L/min
- Auxiliary Gas Flow: 0.5 - 1.5 L/min
- Nebulizer Gas Flow: 0.5 - 1.0 L/min
- Wavelengths for **Rhodium**: 343.489 nm, 369.236 nm, 233.477 nm
- Internal Standard: Cobalt (Co) or Yttrium (Y)[\[4\]](#)

Procedure:

- Instrument Calibration: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 mg/L) from a certified **rhodium** stock solution. The standards should be matrix-matched to the samples.
- Internal Standard Addition: Add the internal standard solution to all blanks, standards, and samples.
- Analysis: Introduce the blank, calibration standards, and samples into the ICP-OES.

- Quantification: The **rhodium** concentration in the samples is calculated by the instrument's software using the calibration curve. The results for solid samples must be adjusted for the initial weight and dilution.

Protocol 4: Quantitative Analysis of Rhodium by Graphite Furnace AAS (GFAAS)

Instrumentation and Parameters:

- Atomic Absorption Spectrometer with a graphite furnace atomizer and background correction (e.g., Zeeman or deuterium lamp).
- Wavelength: 343.5 nm^[6]
- Purge Gas: Argon^[6]
- Graphite Tube: Pyrolytically coated
- Furnace Program:
 - Drying: 125°C for 30 seconds
 - Ashing (Pyrolysis): 1200°C for 30 seconds
 - Atomization: 2800°C for 10 seconds

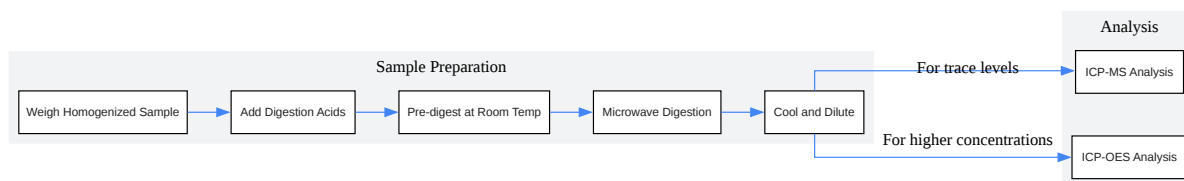
Procedure:

- Standard Preparation: Prepare a series of **rhodium** standards (e.g., 20, 50, 100, 200, 400 µg/L) in a 0.5% (v/v) nitric acid solution.^[6]
- Sample Preparation: Dilute the digested sample solutions with 0.5% (v/v) nitric acid to a concentration within the linear range of the instrument.
- Analysis:
 - Inject a known volume (e.g., 20 µL) of the blank, standards, and samples into the graphite tube.

- Initiate the furnace program.
- The instrument measures the absorbance of the **rhodium** atoms at 343.5 nm.
- Quantification: The concentration of **rhodium** is determined from the calibration curve. The method of standard additions may be necessary for complex matrices to overcome interference effects.[6]

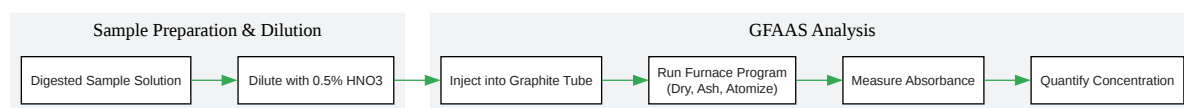
Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for the quantitative analysis of **rhodium**.



[Click to download full resolution via product page](#)

Figure 1. Workflow for Microwave Digestion and ICP Analysis.



[Click to download full resolution via product page](#)

Figure 2. Workflow for GFAAS Analysis of **Rhodium**.

Conclusion

The selection of an appropriate analytical method for the quantitative analysis of **rhodium** depends on factors such as the expected concentration range, the nature of the sample matrix, and the available instrumentation. For trace and ultra-trace analysis, ICP-MS is the method of choice due to its exceptional sensitivity.[1][2] ICP-OES provides a robust and reliable alternative for a broader range of concentrations and is less prone to certain interferences.[3][4] GFAAS offers a cost-effective solution with good sensitivity for many applications.[6][7]

Proper sample preparation is crucial for obtaining accurate and reproducible results. Microwave-assisted acid digestion is a highly effective and efficient method for bringing solid samples into solution for subsequent analysis.[3][5][10] The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate methods for the quantitative analysis of **rhodium** in their specific samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. contractlaboratory.com [contractlaboratory.com]
- 2. Sensitive and Spectral Interference-Free Determination of Rhodium by Photochemical Vapor Generation Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of rhodium in a series of inorganic and organometallic compounds using cobalt as internal standard [scielo.org.za]
- 5. icpms.cz [icpms.cz]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. sgs.com [sgs.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Quantitative Analysis of Rhodium: A Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144600#analytical-methods-for-quantitative-analysis-of-rhodium-in-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com